2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline
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Overview
Description
2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline is a complex organic compound characterized by the presence of a quinoline core substituted with a methyl group at the 2-position and a phenoxy group at the 8-position The phenoxy group is further substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with the quinoline intermediate. The nitro and trifluoromethyl groups are usually introduced through nitration and trifluoromethylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the presence of a base or acid catalyst .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce additional oxygen-containing functional groups .
Scientific Research Applications
2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific chemical properties
Mechanism of Action
The mechanism by which 2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
- 6-Fluoro-2-methyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline
Uniqueness
2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-10-5-6-11-3-2-4-15(16(11)21-10)25-14-8-7-12(17(18,19)20)9-13(14)22(23)24/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHHHTFKZRVLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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